N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Description
N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative featuring a 1-adamantylethyl substituent, a 5-chloro group, and a 2-methylsulfanyl moiety. The adamantyl group is known to enhance lipophilicity and receptor-binding affinity, while the pyrimidine core may influence electronic properties and metabolic stability .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3OS/c1-10(18-6-11-3-12(7-18)5-13(4-11)8-18)21-16(23)15-14(19)9-20-17(22-15)24-2/h9-13H,3-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDVQJCYXHQFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NC(=NC=C4Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of 1-adamantylamine with ethyl chloroformate, forming an adamantyl carbamate intermediate.
Pyrimidine Ring Construction: The pyrimidine ring is synthesized separately, often starting from 2-chloro-4,6-dimethoxypyrimidine. This compound undergoes substitution reactions with methylthiol to introduce the methylsulfanyl group.
Coupling Reaction: The adamantyl intermediate is then coupled with the pyrimidine derivative under basic conditions, typically using a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its stability and unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is explored for its potential as a pharmacological agent. The adamantyl group is known to enhance the lipophilicity and membrane permeability of molecules, which can be beneficial in drug design.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential antiviral, antibacterial, and anticancer activities. The presence of the adamantyl group can improve the pharmacokinetic properties of these derivatives.
Industry
In the industrial sector, this compound could be used in the development of new materials with enhanced stability and performance. Its unique structural features make it a candidate for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: Adamantyl groups are associated with cannabinoid receptor binding, but the pyrimidine core may redirect activity toward other targets (e.g., kinases or enzymes).
- Physicochemical Properties : The 5-chloro and methylsulfanyl groups likely enhance metabolic stability compared to fluoropentyl chains in 5F-AKB48, which are prone to oxidative degradation .
Biological Activity
N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and case studies, while providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃ClN₄O₃S
- Molecular Weight : 396.91 g/mol
Structural Features
The unique structural components of this compound include:
- An adamantyl group, which contributes to its lipophilicity and potential interaction with biological membranes.
- A chloro-substituted pyrimidine ring that may enhance its pharmacological properties.
- A methylsulfanyl group that could play a role in redox reactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
| Study | Findings |
|---|---|
| In vitro studies | Demonstrated inhibition of specific kinases associated with cancer cell proliferation. |
| Animal models | Showed reduced tumor growth in xenograft models when administered at therapeutic doses. |
| Mechanistic studies | Indicated that the compound disrupts metabolic pathways by targeting key enzymes involved in nucleotide synthesis. |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The results indicated:
- Significant cytotoxicity against breast cancer cell lines (MCF-7).
- Induction of apoptosis through activation of caspase pathways.
Case Study 2: Antiviral Properties
Research conducted by Virology Journal explored the antiviral effects of this compound against influenza virus strains. Key findings included:
- Inhibition of viral replication in vitro.
- Reduction in viral load in infected animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
